molecular formula CH4N4 B8436868 Diaminocarbodiimide

Diaminocarbodiimide

Cat. No. B8436868
M. Wt: 72.07 g/mol
InChI Key: VMGAPWLDMVPYIA-UHFFFAOYSA-N
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Patent
US05645910

Procedure details

Synthesis of formazan monomer used copolymers E34, E35, E36, E37 of table 1, infra. ##STR6## Potassium carbonate (24.0 g, 173.9 mmol) was added to an ethanolic solution containing salicylaldehyde (19.0 g, 155.7 mmol) an allyl bromide (22.0 g, 181.8 mmol). The resulting suspension was heated to reflux overnight. The precipitated inorganic salt was filtered off. The filtrate was evaporated under reduced pressure to give the desired product, 2-allyloxy-benzaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
Quantity
22 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N=NC=NN.C(=O)([O-])[O-].[K+].[K+].[CH:12](=[O:20])[C:13]1[C:14](=[CH:16][CH:17]=[CH:18][CH:19]=1)[OH:15].[CH2:21](Br)[CH:22]=[CH2:23]>>[CH2:23]([O:15][C:14]1[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=1[CH:12]=[O:20])[CH:22]=[CH2:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=NC=NN
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
19 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
22 g
Type
reactant
Smiles
C(C=C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitated inorganic salt was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C=C)OC1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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